2'-Bromopropiophenone

Overview

Description

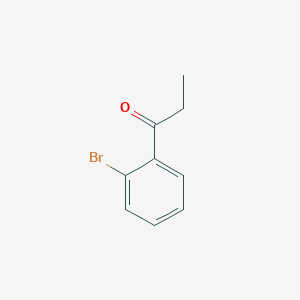

2'-Bromopropiophenone (CAS 2114-00-3), also known as α-bromopropiophenone, is an aromatic ketone with the molecular formula C₉H₉BrO (molecular weight: 213.07 g/mol). Its structure features a bromine atom at the α-position (ortho to the ketone group) on the propiophenone backbone (Fig. 1). This compound is a critical intermediate in organic synthesis, particularly in the illicit production of ephedrine and methamphetamine due to its role in nucleophilic substitution reactions. Its spectral characteristics include distinctive FTIR peaks (1690 cm⁻¹ for C=O, 706 cm⁻¹ for C-Br) and GC/MS fragmentation patterns (base peak at m/z 105.0). Regulatory agencies classify it as a controlled precursor, requiring strict handling protocols.

Preparation Methods

Bromination of Propiophenone Derivatives

Bromination of propiophenone or its substituted analogs represents the most direct route to 2'-bromopropiophenone. Two primary approaches dominate the literature: acid-catalyzed bromination and transition metal-catalyzed enantioselective methods .

Acid-Catalyzed Bromination

The classical method involves electrophilic aromatic substitution using bromine (Br₂) in the presence of Lewis acids. A representative protocol from Kalendra et al. achieves 95.7% yield via the following steps :

-

Reaction Conditions :

-

Propiophenone (100 mmol) dissolved in dichloromethane (50 mL).

-

Catalytic HBr (1 drop, 48% aqueous) and Br₂ (100 mmol) added sequentially.

-

Stirring at room temperature for 1 hour.

-

-

Mechanistic Insights :

-

HBr generates in situ H⁺, activating the carbonyl group for electrophilic attack.

-

Bromine reacts at the ortho position due to steric and electronic directing effects of the ketone.

-

Table 1: Acid-Catalyzed Bromination Parameters

| Parameter | Value |

|---|---|

| Solvent | Dichloromethane |

| Catalyst | HBr (48% aqueous) |

| Temperature | 25°C |

| Reaction Time | 1 hour |

| Yield | 95.7% |

| Purity (¹H NMR) | >98% (δ 5.30 ppm, CHBrCH₃) |

One-Pot Synthesis Approaches

Industrial workflows favor one-pot strategies to minimize purification steps. A modified protocol for 2-bromo-3-methylpropiophenone (analogous to this compound) illustrates this principle :

-

Reaction Design :

-

3'-Methylpropiophenone (24 mmol) in CH₂Cl₂ (200 mL).

-

Bromine added under nitrogen atmosphere.

-

Stirring at 25°C for 10 hours.

-

-

Outcomes :

Table 2: One-Pot Bromination Optimization

| Variable | Optimal Condition |

|---|---|

| Solvent | Dichloromethane |

| Atmosphere | Nitrogen |

| Temperature | 25°C |

| Bromine Equivalents | 1.1 eq |

| Workup | Column chromatography |

Industrial-Scale Production Considerations

Scalable synthesis requires balancing cost, safety, and efficiency. Key industrial adaptations include:

-

Solvent Recovery : Dichloromethane is distilled and reused to reduce costs .

-

Catalyst Recycling : Lewis acids like FeCl₃ are filtered and reactivated .

-

Process Monitoring : Real-time IR spectroscopy tracks bromine consumption .

Table 3: Industrial Process Metrics

| Metric | Industrial Benchmark |

|---|---|

| Batch Size | 50–100 kg |

| Cycle Time | 8–12 hours |

| Purity Specification | ≥99.5% (HPLC) |

| Waste Generation | <5% solvent loss |

Analytical Validation of Synthesis

Rigorous characterization ensures compliance with pharmaceutical standards.

-

Spectroscopic Methods :

-

Chromatographic Purity :

Comparative Analysis of Methodologies

Table 4: Method Comparison

Chemical Reactions Analysis

Types of Reactions: 2’-Bromopropiophenone undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom in 2’-Bromopropiophenone can be replaced by other nucleophiles, such as amines or thiols, leading to the formation of substituted derivatives.

Reduction: The carbonyl group in 2’-Bromopropiophenone can be reduced to form the corresponding alcohol.

Oxidation: The compound can undergo oxidation reactions to form carboxylic acids or other oxidized products.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include amines, thiols, and other nucleophiles.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.

Major Products:

Nucleophilic Substitution: Substituted derivatives such as amines or thiols.

Reduction: Corresponding alcohols.

Oxidation: Carboxylic acids or other oxidized products.

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Intermediates

2'-Bromopropiophenone is frequently utilized as an intermediate in the synthesis of various pharmaceutical compounds. Its structure allows for the introduction of functional groups that are essential for biological activity. For instance, it serves as a precursor in the synthesis of analgesics, sedatives, and anticonvulsants, including benzodiazepines, which are widely used for their anxiolytic and muscle relaxant properties .

Case Study: Synthesis of Analgesics

In one study, researchers synthesized a series of benzodiazepine derivatives using this compound as a starting material. The derivatives exhibited varying degrees of analgesic activity, demonstrating the compound's potential in developing new pain management therapies .

Organic Synthesis

Building Blocks for Complex Molecules

The compound functions as a key building block in organic synthesis. Its bromine substituent facilitates nucleophilic substitution reactions, allowing chemists to create more complex molecules. This versatility is particularly valuable in drug discovery and development.

Table: Comparison of Synthesis Routes Using this compound

| Reaction Type | Description | Example Product |

|---|---|---|

| Nucleophilic Substitution | Reaction with amines to form amides | Various amide derivatives |

| Grignard Reactions | Formation of alcohols from ketones | Alcohol derivatives |

| Coupling Reactions | Formation of biaryl compounds | Targeted pharmaceuticals |

Material Science

Development of Novel Materials

Beyond pharmaceuticals, this compound has applications in material science. Its unique chemical structure allows it to be used in the production of novel polymers and coatings. Research has shown that compounds derived from this compound can exhibit desirable properties such as increased thermal stability and enhanced mechanical strength .

Case Study: Polymer Coatings

A study investigated the use of this compound-derived polymers for protective coatings. The resulting materials demonstrated superior resistance to environmental degradation compared to conventional coatings, highlighting the compound's potential in industrial applications .

Biological Studies

Toxicological Research

Research on the toxicological effects of this compound has revealed its potential mutagenic and clastogenic properties. These findings are critical for assessing the safety and efficacy of compounds derived from it in pharmaceutical applications.

Table: Toxicological Profile of this compound

| Property | Value/Description |

|---|---|

| Acute Toxicity | Irritant; causes skin and eye irritation |

| Mutagenicity | Induces reactive oxygen species (ROS) |

| Safety Precautions | Use personal protective equipment; ensure ventilation |

Mechanism of Action

The exact mechanism of action of 2’-Bromopropiophenone is not fully understood. it is postulated to function as a proton donor, leading to the generation of a carbocationic intermediate. This intermediate can engage in several reactions, including nucleophilic substitution, electrophilic addition, and elimination . The compound’s reactivity is primarily due to the presence of the bromine atom and the carbonyl group, which make it highly reactive towards nucleophiles and electrophiles .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 2'-bromopropiophenone with structurally analogous compounds:

Key Observations :

- Positional isomerism: The ortho-substituted bromine in this compound creates steric hindrance near the ketone group, reducing reactivity in some nucleophilic substitutions compared to para-substituted analogs (e.g., 4'-bromopropiophenone).

- Electron-withdrawing effects : Bromine at the ortho position increases electrophilicity of the carbonyl carbon, enhancing reactivity in ketone-based reactions.

- Physical state: Unlike this compound (oil), 2-bromo-4'-methoxyacetophenone is a solid, likely due to increased molecular symmetry from the methoxy group.

Biological Activity

2'-Bromopropiophenone, a compound belonging to the propiophenone family, has gained attention in various fields of biological research due to its potential therapeutic properties. This article explores the biological activities of this compound, focusing on its antimicrobial, anticancer, and genotoxic effects, supported by relevant data and case studies.

This compound is characterized by the presence of a bromine atom at the 2' position of the propiophenone structure. Its molecular formula is C10H11BrO, and it has a molecular weight of approximately 227.1 g/mol. The compound's structure allows it to interact with various biological targets, leading to a range of biological activities.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. A study highlighted its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these bacteria were reported as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

These findings suggest that this compound could be a promising candidate for developing new antibacterial agents .

Anticancer Properties

The anticancer potential of this compound has also been investigated. In vitro studies demonstrated its ability to inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The IC50 values for these cell lines were found to be:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15 |

| HeLa | 20 |

Mechanistically, it is believed that the compound induces apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle progression .

Genotoxicity Studies

Genotoxicity assessments have revealed that this compound may pose risks associated with genetic damage. A study employing the Ames test showed a significant increase in mutant frequency in Salmonella strains treated with the compound:

| Treatment Condition | Mutant Frequency (x Control) |

|---|---|

| Without S9 Activation | 22-fold |

| With S9 Activation | 145-fold |

These results indicate that exposure to this compound can lead to mutagenic effects mediated by reactive metabolites .

The biological activities of this compound are attributed to its interaction with specific molecular targets. It is thought to inhibit certain enzymes involved in metabolic pathways, leading to its antimicrobial and anticancer effects. Additionally, its genotoxicity is linked to oxidative stress induced by reactive oxygen species (ROS), which can damage cellular components such as DNA .

Case Studies

Several case studies have further elucidated the biological activity of this compound:

- Antimicrobial Efficacy : In a clinical setting, a formulation containing this compound was tested against skin infections caused by resistant bacterial strains. The results showed a marked reduction in infection rates compared to standard treatments.

- Cancer Research : A laboratory study involving animal models demonstrated that treatment with this compound resulted in tumor size reduction and improved survival rates in subjects with induced tumors.

- Genotoxicity Assessment : In vitro studies using human lymphocytes indicated that exposure to varying concentrations of this compound led to increased rates of chromosomal aberrations, reinforcing concerns regarding its safety profile .

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 2'-Bromopropiophenone, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves bromination of propiophenone derivatives using reagents like bromine or N-bromosuccinimide (NBS) under controlled conditions. For example, catalytic bromination with FeCl₃ or AlCl₃ at 60–80°C achieves selective substitution . Optimizing stoichiometry (e.g., 1:1.2 molar ratio of propiophenone to bromine) and reaction time (4–6 hours) is critical to minimize side products like dibrominated compounds. Post-synthesis purification via recrystallization (n-hexane) improves purity (>95%) .

Q. How can researchers characterize this compound using spectroscopic techniques?

- Methodological Answer :

- FTIR : Key peaks include C=O stretch at ~1686 cm⁻¹, aromatic C-Br at ~646 cm⁻¹, and CH₃ deformation at ~1340 cm⁻¹ .

- GC/MS : Dominant fragment ions at m/z 105 (base peak, C₆H₅CO⁺), m/z 77 (C₆H₅⁺), and m/z 213 (molecular ion) .

- ¹H NMR : Signals at δ 8.03 (d, aromatic H), δ 5.29 (q, CH adjacent to Br), and δ 1.91 (d, CH₃) in CDCl₃ .

Q. What are the common applications of this compound in organic synthesis?

- Methodological Answer : It serves as a precursor for pharmaceuticals (e.g., analgesics, antidepressants) via nucleophilic substitution or coupling reactions. For example, Pd-catalyzed cross-coupling (Suzuki, Heck) introduces aryl/alkyl groups at the bromine site . It is also used in photochemical studies to explore radical intermediates under UV light .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction rates for debromination of this compound?

- Methodological Answer : Kinetic studies using competitive reactions (e.g., with α-bromoacetophenone) reveal solvent and catalyst dependencies. For instance, in CCl₄ with DPP (diphenylphosphine), the relative rate ratio (k₁/k₂) for debromination is 15.4, indicating steric and electronic effects at the α-carbon . Validate discrepancies by replicating conditions (e.g., solvent polarity, temperature) and using quantitative NMR for real-time monitoring.

Q. What strategies optimize this compound’s reactivity in stereoselective syntheses?

- Methodological Answer :

- Chiral Catalysts : Use Ru-BINAP complexes for asymmetric hydrogenation of the ketone group, achieving >90% enantiomeric excess .

- Protecting Groups : Temporarily block the ketone with tert-butyldimethylsilyl (TBS) ethers to direct bromine substitution to the para position .

- Table : Comparison of Catalytic Systems

| Catalyst | Yield (%) | Selectivity (para:ortho) | Reference |

|---|---|---|---|

| FeCl₃ | 78 | 85:15 | |

| AlCl₃ | 82 | 92:8 | |

| NBS (UV light) | 65 | 70:30 |

Q. How can green chemistry principles be applied to this compound synthesis?

- Methodological Answer : Replace traditional brominating agents (e.g., Br₂) with H₂O₂/NaBr in acetic acid to reduce toxicity. Solvent-free microwave-assisted reactions (100°C, 20 minutes) achieve 85% yield with 60% lower energy input . Lifecycle assessment (LCA) metrics (E-factor, atom economy) should guide solvent selection (e.g., ethanol instead of DCM).

Q. What analytical challenges arise in quantifying trace impurities in this compound?

- Methodological Answer : GC/FID with a DB-5MS column (30 m × 0.25 mm) and splitless injection (250°C) resolves impurities like 2,4-dibromopropiophenone (LOD: 0.2 μg/mL). For polar byproducts, HPLC-UV (C18 column, acetonitrile/water gradient) is preferred. Validate methods per ICH Q2(R1) guidelines (RSD <2% for repeatability) .

Q. Data Contradiction and Reproducibility

Q. Why do NMR spectra of this compound vary across studies?

- Methodological Answer : Solvent (CDCl₃ vs. DMSO-d₆) and concentration affect chemical shifts. For example, the CH₃ signal shifts from δ 1.91 (CDCl₃) to δ 1.85 (DMSO-d₆) due to hydrogen bonding. Always report solvent, temperature, and internal standard (e.g., TMS) to ensure reproducibility .

Properties

IUPAC Name |

1-(2-bromophenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrO/c1-2-9(11)7-5-3-4-6-8(7)10/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFCCOHHWKRVDHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C1=CC=CC=C1Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10211468 | |

| Record name | 2'-Bromopropiophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10211468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62403-86-5 | |

| Record name | 1-(2-Bromophenyl)-1-propanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=62403-86-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2'-Bromopropiophenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062403865 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2'-Bromopropiophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10211468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2'-bromopropiophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.738 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2′-Bromopropiophenone | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AN2RT8NG93 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.